3-(Acetylamino)-2-naphthoic acid
Overview
Description
3-(Acetylamino)-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of an acetylamino group attached to the naphthalene ring
Scientific Research Applications
3-(Acetylamino)-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
3-(Acetylamino)-2-naphthoic acid is a complex organic compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids . These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom
Mode of Action
Based on its structural similarity to other n-acyl-alpha amino acids , it can be hypothesized that it may interact with its targets through similar mechanisms. These interactions could involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
N-acyl-alpha amino acids, to which this compound belongs, are known to play crucial roles in various biochemical processes . They can participate in protein synthesis, signal transduction, and other cellular functions.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence these properties .
Result of Action
Given its structural similarity to other n-acyl-alpha amino acids , it may have similar effects, such as influencing protein structure and function, modulating cellular signaling pathways, or affecting cellular metabolism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules, and the specific cellular or tissue environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-2-naphthoic acid typically involves the acetylation of 2-naphthoic acid. One common method is the reaction of 2-naphthoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Acetylamino)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The compound can participate in substitution reactions, where the acetylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic acid: Lacks the acetylamino group but shares the naphthalene ring structure.
3-Amino-2-naphthoic acid: Contains an amino group instead of an acetylamino group.
Acetylsalicylic acid: Similar in having an acetyl group but differs in the aromatic ring structure.
Uniqueness
3-(Acetylamino)-2-naphthoic acid is unique due to the presence of both the acetylamino group and the naphthalene ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-acetamidonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXRDNPWHSTOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427939 | |
Record name | 3-(acetylamino)-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19717-59-0 | |
Record name | 3-(acetylamino)-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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